molecular formula C13H17F3N4 B606066 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine CAS No. 2244560-46-9

1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine

Cat. No. B606066
CAS RN: 2244560-46-9
M. Wt: 286.3022
InChI Key: SVJLJEMEWHBCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-0314 is a selective allosteric STEP activator.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

1-(4-(4-piperidin-1-yl)phenyl)ethanone, a compound related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, has been used in microwave-assisted synthesis of pyrimidine imines and thiazolidinones. These synthesized compounds have demonstrated significant antibacterial activity, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Coordination Chemistry in Metal Complexes

In another study, neutral phospha(III)guanidine compounds, which are closely related to the structure of 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, were synthesized and studied for their coordination chemistry with group 6 metals. These compounds formed 1-aza-3-phospha-4-metallacyclobut-1-ene rings, a significant finding in the field of inorganic chemistry (Grundy, Coles, & Hitchcock, 2003).

Guanidine and Amidine Mediated Synthesis

A study explored the synthesis of triazaphenalenes, pyrimidines, and pyridines through domino reactions, using guanidine hydrochloride and compounds related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine. This research contributed to the development of efficient synthetic routes in organic chemistry (Pratap et al., 2007).

Sulfonamides with N-alkyl-N'-dialkylguanidine Moiety

In the field of bioorganic chemistry, a series of arylsulfonamides containing guanidine and related structures were synthesized and evaluated for their selectivity towards 5-HT7 receptors. This study highlights the potential of these compounds in developing new receptor ligands (Zajdel et al., 2009).

Synthesis of Piperidine Containing Murrayanine-Chalcones

Piperidine containing murrayanine-chalcones, structurally similar to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, were synthesized and tested against bacterial and fungal species. This research adds to the understanding of the antimicrobial potential of such compounds (Mahapatra et al., 2018).

Discovery of Soluble Epoxide Hydrolase Inhibitors

In medicinal chemistry, a compound structurally related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine was identified as a potent inhibitor of soluble epoxide hydrolase, demonstrating potential therapeutic applications in various disease models (Thalji et al., 2013).

properties

CAS RN

2244560-46-9

Product Name

1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine

Molecular Formula

C13H17F3N4

Molecular Weight

286.3022

IUPAC Name

2-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)10-5-9(8-1-3-19-4-2-8)6-11(7-10)20-12(17)18/h5-8,19H,1-4H2,(H4,17,18,20)

InChI Key

SVJLJEMEWHBCNB-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-0314;  BI 0314;  BI0314; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Reactant of Route 2
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Reactant of Route 3
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Reactant of Route 4
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Reactant of Route 5
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
Reactant of Route 6
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.